

"6-Methylpyridine-2-ethanol" molecular structure

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Compound of Interest

Compound Name: 6-Methylpyridine-2-ethanol

CAS No.: 934-78-1

Cat. No.: B1595513

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An In-Depth Technical Guide on 6-Methylpyridine-2-ethanol

Molecular Identity & Core Architecture

- Chemical Name: **6-Methylpyridine-2-ethanol**^[1]
- CAS Registry Number: 934-78-1
- Synonyms: 2-(6-Methyl-2-pyridyl)ethanol; 6-Methyl-2-pyridineethanol; 2-(2-Hydroxyethyl)-6-methylpyridine.
- Molecular Formula: C₈H₁₁NO
- Molecular Weight: 137.18 g/mol

Part 1: Executive Summary

6-Methylpyridine-2-ethanol is a bifunctional heterocyclic building block characterized by a pyridine ring substituted with a methyl group at the C6 position and a hydroxyethyl chain at the

C2 position. It serves as a critical intermediate in the synthesis of functionalized vinylpyridines (monomers for specialty polymers) and is a structural homolog of the pharmaceutical precursor 2-pyridineethanol (used in Betahistine manufacturing). Its unique structure—combining a basic nitrogen center with a reactive primary alcohol—makes it a versatile ligand in coordination chemistry and a scaffold for developing H1-receptor agonists.

Part 2: Molecular Architecture & Physicochemical Profile[2]

The molecule exhibits a "push-pull" electronic character. The electron-deficient pyridine ring is stabilized by the electron-donating methyl group (via hyperconjugation), while the hydroxyethyl tail provides a nucleophilic handle for further derivatization.

Table 1: Physicochemical Properties

Property	Value	Notes
Appearance	Colorless to pale yellow liquid	Hygroscopic; oxidizes upon prolonged air exposure.
Boiling Point	128–130 °C (at 15 mmHg)	High boiling point due to intermolecular H-bonding.
Density	~1.04 g/mL (25 °C)	Denser than water.
Solubility	Soluble in water, ethanol, ether	Amphiphilic nature allows phase transfer utility.
pKa (Pyridine N)	~6.0–6.5 (Estimated)	Slightly more basic than pyridine (pKa 5.2) due to alkyl donation.

Part 3: Synthetic Routes & Process Chemistry

The industrial and laboratory synthesis of **6-Methylpyridine-2-ethanol** primarily relies on the hydroxyethylation of 2,6-lutidine. This process must be carefully controlled to prevent over-alkylation (formation of the di-ethanol derivative) or polymerization.

Method A: Thermal Hydroxyalkylation (The "Ladenburg" Conditions)

This is the dominant scalable route. It exploits the acidity of the methyl protons on the pyridine ring.

- Reagents: 2,6-Lutidine (excess), Paraformaldehyde (or Formalin).
- Conditions: High temperature (130–150 °C), Autoclave (High Pressure).
- Mechanism:
 - Thermal deprotonation of the C2-methyl group generates a transient picolyl anion.
 - Nucleophilic attack on the formaldehyde carbonyl carbon.
 - Proton transfer yields the ethanol derivative.

Critical Process Parameter (CPP): The stoichiometry must favor 2,6-lutidine (typically 3:1 ratio) to suppress the formation of 2,6-bis(hydroxyethyl)pyridine.

Method B: Lithiation-Mediated Synthesis (High Precision)

For high-purity applications, a kinetic deprotonation strategy is employed.

- Reagents: 2,6-Lutidine, n-Butyllithium (n-BuLi), Ethylene Oxide (or Formaldehyde).
- Protocol:
 - Cool 2,6-lutidine in THF to -78 °C.
 - Add n-BuLi dropwise to form the lithiated intermediate (2-lithiomethyl-6-methylpyridine).
 - Add Paraformaldehyde (solid or suspension).
 - Quench with NH₄Cl.

Comparison of Routes:

- Thermal Route: Lower cost, higher throughput, requires distillation to separate mono/di-substituted products.
- Lithiation Route: Higher selectivity, expensive reagents, strict moisture control required.

Part 4: Reactivity Landscape & Applications

The molecule's utility stems from its ability to undergo two primary transformations: Dehydration and Amination.

Dehydration to Vinyl Monomers

6-Methylpyridine-2-ethanol is the direct precursor to 2-Methyl-6-vinylpyridine.

- Reagent: KOH (solid) or H₂SO₄.
- Conditions: Vacuum distillation over solid KOH.
- Application: The resulting vinylpyridine is a co-monomer in synthetic rubbers (styrene-butadiene-vinylpyridine latex) to improve adhesion to steel cords in tires.

The "Betahistine Homolog" Pathway (Amination)

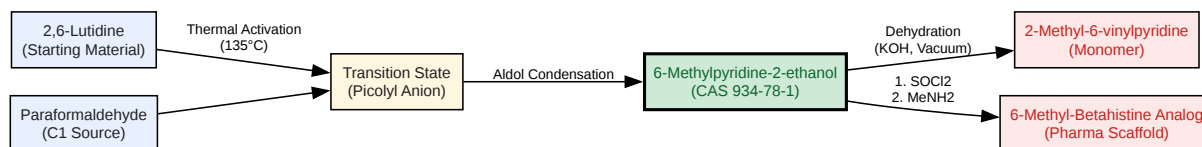
While Betahistine is derived from 2-pyridineethanol, the 6-methyl analog undergoes identical chemistry to form methylated H₁-agonists.

- Step 1: Activation of the alcohol (Mesylation with MsCl or Chlorination with SOCl₂).
- Step 2: Nucleophilic substitution with Methylamine.
- Result: 2-[2-(Methylamino)ethyl]-6-methylpyridine.

Part 5: Visualization of Chemical Logic

Diagram 1: Synthesis & Transformation Workflow

This diagram illustrates the conversion of 2,6-lutidine to the target alcohol and its subsequent divergence into monomers and drug scaffolds.



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Caption: Synthetic pathway from 2,6-lutidine to **6-Methylpyridine-2-ethanol** and its downstream divergence into polymer monomers and pharmaceutical amines.

Part 6: Handling & Analytics

Safety Protocol (Self-Validating):

- Hazard: Pyridine derivatives are neurotoxic and skin irritants.
- Control: All handling must occur in a fume hood.
- Validation: Use moist pH paper at the hood sash; any color change indicates volatile amine leakage.

Analytical Characterization:

- ¹H NMR (CDCl₃): Look for the singlet methyl peak at ~2.5 ppm (3H), the triplet methylene protons at ~3.0 ppm and ~4.0 ppm, and the aromatic protons (7.0–7.6 ppm).
- HPLC Method:
 - Column: C18 Reverse Phase.
 - Mobile Phase: Water/Acetonitrile (buffered to pH 7.5 with Ammonium Acetate).
 - Detection: UV at 254 nm (Pyridine absorption).

References

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